

1-Isopropylpyrazole molecular weight and formula

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Compound of Interest

Compound Name: 1-Isopropylpyrazole

Cat. No.: B096740

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A Technical Overview of 1-Isopropylpyrazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of **1-isopropylpyrazole** (CAS No: 18952-87-9), a heterocyclic organic compound. It outlines the molecule's core physicochemical properties, a common synthetic pathway, and standard characterization methodologies relevant to research and development.

Core Properties

1-Isopropylpyrazole is a substituted pyrazole derivative. The core quantitative data for this compound are summarized below.

Property	Value	Source
Molecular Formula	C ₆ H ₁₀ N ₂	[1][2][3][4]
Molecular Weight	110.16 g/mol	[1][2][3][4]
Boiling Point	143 °C	[1][3]
CAS Number	18952-87-9	[1][2][3]

Experimental Protocols: Synthesis and Characterization

A prevalent and straightforward method for synthesizing **1-isopropylpyrazole** is through the direct N-alkylation of pyrazole. This section details the general experimental protocol for this synthesis and the subsequent characterization required to verify the product's identity and purity.

Synthetic Protocol: N-Alkylation of Pyrazole

The synthesis involves the reaction of pyrazole with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base.

- Objective: To attach an isopropyl group to one of the nitrogen atoms of the pyrazole ring.
- Key Reagents:
 - Pyrazole
 - An isopropyl halide (e.g., 2-bromopropane, 2-iodopropane)
 - A base (e.g., sodium hydride (NaH), potassium carbonate (K_2CO_3))
 - A polar aprotic solvent (e.g., dimethylformamide (DMF), acetone)
- Methodology:
 - Deprotonation: Pyrazole is dissolved in a suitable solvent. A base is then added to deprotonate the pyrazole ring's N-H group, forming a pyrazolide anion. The use of a strong base like NaH in DMF is highly effective for this step^[1].
 - Nucleophilic Substitution: The isopropyl halide is added to the solution. The pyrazolide anion acts as a nucleophile, attacking the electrophilic carbon of the isopropyl halide and displacing the halide to form **1-isopropylpyrazole**.
 - Work-up and Purification: After the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent. The crude product is then purified,

commonly using distillation or column chromatography to isolate the **1-isopropylpyrazole**.

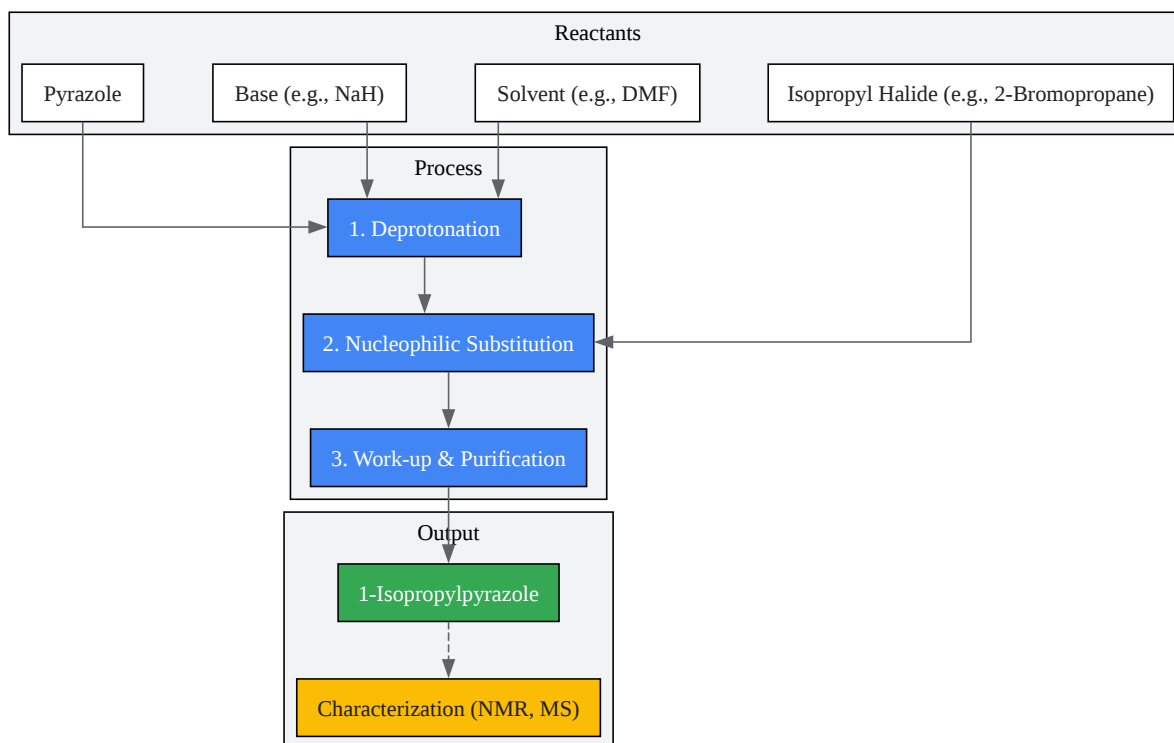
Product Characterization

To confirm the successful synthesis and purity of **1-isopropylpyrazole**, standard analytical techniques are employed:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H NMR and ^{13}C NMR spectroscopy are used to confirm the molecular structure. The ^1H NMR spectrum will show characteristic signals for the isopropyl group's protons (a doublet and a septet) and distinct signals for the three protons on the pyrazole ring.
- **Mass Spectrometry (MS):** This technique is used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M^+) corresponding to the calculated molecular weight of 110.16.
- **Infrared (IR) Spectroscopy:** IR spectroscopy can be used to verify the absence of the N-H stretch (typically found around $3100\text{--}3500\text{ cm}^{-1}$) present in the pyrazole starting material, confirming that N-alkylation has occurred.

Visualized Synthesis Workflow

The following diagram illustrates the logical workflow of the N-alkylation synthesis of **1-isopropylpyrazole**.



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Caption: Synthesis workflow for **1-isopropylpyrazole** via N-alkylation.

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